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Compound of Interest

Compound Name: m-PEG16-SH

Cat. No.: B8103748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of methoxy-polyethylene glycol (16)-thiol (m-PEG16-
SH), a discrete PEG linker critical in modern bioconjugation and drug delivery systems. We will

explore its background, synthesis, and the core applications that make it an invaluable tool in

the development of advanced therapeutics.

Background and Discovery Context
The development of m-PEG16-SH is not marked by a singular discovery event but rather by

the evolution of PEGylation technology. The use of polyethylene glycol (PEG) in biological

applications began in the 1970s to enhance the pharmacokinetic properties of proteins, such

as extending their circulation time and reducing immunogenicity[1]. Initially, polydisperse and

often homobifunctional PEG polymers were used.

The 1990s saw a shift towards the development of monodisperse, well-defined PEG linkers

with distinct functional groups at each end, known as heterobifunctional PEGs[1][2]. This

innovation allowed for more precise, controlled, and stepwise conjugation of different

molecules, such as linking a targeting antibody to a therapeutic drug[2][3].

m-PEG16-SH emerged from this context as a specialized linker. The "m-PEG" portion provides

a methoxy cap at one end, rendering it inert, while the "SH" (thiol) group at the other end offers

a highly reactive and specific handle for conjugation. The defined length of 16 ethylene oxide

units ensures batch-to-batch consistency and predictable physicochemical properties, a critical
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requirement for therapeutic applications. The thiol group is particularly valuable for its high

reactivity towards maleimide groups and its ability to bind to noble metal surfaces like gold,

making it a staple in bioconjugation and nanoparticle functionalization.

Synthesis and Characterization
The synthesis of m-PEG16-SH is a multi-step process that starts from a readily available m-

PEG16-alcohol precursor. While various methods exist, a common and effective laboratory-

scale approach involves the activation of the terminal hydroxyl group followed by nucleophilic

substitution to introduce the thiol moiety.

General Synthesis Workflow
The synthetic route typically involves two main stages:

Activation of the Terminal Hydroxyl Group: The hydroxyl group of m-PEG16-OH is converted

into a better leaving group, commonly a tosylate (tosyl-PEG) or mesylate. This is achieved

by reacting the PEG-alcohol with tosyl chloride (TsCl) or mesyl chloride in the presence of a

base like triethylamine (TEA).

Introduction of the Thiol Group: The activated PEG is then reacted with a thiol-containing

nucleophile. A common method is nucleophilic substitution using a reagent like potassium

thioacetate, followed by hydrolysis to yield the free thiol. An alternative approach involves

esterification with a mercapto-acid.

A generalized workflow for this synthesis is depicted below.
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Figure 1. General synthetic workflow for m-PEG16-SH.

Representative Experimental Protocol
The following protocol is a representative example adapted from established procedures for

synthesizing PEG-thiols.

Step 1: Synthesis of m-PEG16-Tosylate (m-PEG16-OTs)

Dissolve m-PEG16-alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert

atmosphere (e.g., argon or nitrogen).

Cool the solution to 0°C in an ice bath.
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Add triethylamine (TEA, ~1.5 eq) to the solution.

Add tosyl chloride (TsCl, ~1.2 eq) portion-wise while maintaining the temperature at 0°C.

Allow the reaction to warm to room temperature and stir overnight.

Filter the reaction mixture to remove triethylamine hydrochloride salt.

Concentrate the filtrate under reduced pressure.

Purify the crude product by precipitation in cold diethyl ether or by column chromatography

to yield pure m-PEG16-OTs.

Step 2: Synthesis of m-PEG16-SH from m-PEG16-OTs

Dissolve the purified m-PEG16-OTs (1.0 eq) in a suitable solvent like dimethylformamide

(DMF).

Add potassium thioacetate (KSAc, ~3-5 eq) to the solution.

Heat the mixture (e.g., to 60-70°C) and stir for several hours until the reaction is complete

(monitored by TLC or LC-MS).

After cooling, precipitate the product in cold diethyl ether to remove excess KSAc.

Dissolve the resulting thioacetate-protected PEG in a solution of hydrochloric acid in

methanol or a similar acidic/basic solution for hydrolysis.

Stir the deprotection reaction at room temperature for several hours.

Neutralize the solution and extract the product.

Purify the final m-PEG16-SH product by precipitation or chromatography. Due to the thiol

group's susceptibility to oxidation, all purification steps should be performed using degassed

solvents, and the final product should be stored under an inert atmosphere at -20°C.

Characterization and Quantitative Data
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The identity and purity of m-PEG16-SH are confirmed using standard analytical techniques.

The table below summarizes the typical characterization data and specifications for a

commercially available equivalent.

Parameter Method
Typical
Specification

Reference

Molecular Weight MALDI-MS or ESI-MS
~751.0 g/mol (calc. for

C₃₃H₆₈O₁₆S)
(for precursor)

Purity HPLC, ¹H NMR >95%

Polydispersity Index

(PDI)
GPC/SEC ~1.02 - 1.05

Appearance Visual
White to off-white

solid or waxy solid

Solubility Visual
Soluble in water,

DMSO, DMF, CH₂Cl₂

Storage - -20°C under inert gas

Note: The molecular weight of the m-PEG16-alcohol precursor is ~736.9 g/mol . The final thiol

product's molecular weight will be slightly higher.

Core Applications and Signaling Pathways
The primary utility of m-PEG16-SH lies in its thiol group, which enables highly specific

conjugation reactions, most notably the thiol-maleimide Michael addition. This reaction is a

cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs), functionalizing

nanoparticles, and labeling proteins.

Thiol-Maleimide Conjugation
The thiol group of m-PEG16-SH acts as a potent nucleophile, attacking the electron-deficient

double bond of a maleimide ring. This reaction is highly efficient and chemoselective,

proceeding rapidly at physiological pH (6.5-7.5) to form a stable thioether bond. This specificity
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allows for the precise attachment of the PEG linker to cysteine residues on proteins or other

maleimide-functionalized molecules.

Figure 2. Thiol-Maleimide Michael addition reaction pathway.

Impact of PEGylation on Biomolecules
The conjugation of m-PEG16-SH to a therapeutic protein, peptide, or nanoparticle imparts

several beneficial properties, a process known as PEGylation. These advantages are crucial

for improving drug efficacy and safety.

Increased Hydrophilicity: The PEG chain enhances the water solubility of hydrophobic drugs

or proteins.

Extended Circulation Half-Life: The hydrodynamic radius of the PEGylated molecule

increases, reducing renal clearance and prolonging its presence in the bloodstream.

Reduced Immunogenicity: The flexible PEG chain can shield antigenic epitopes on a

protein's surface, diminishing the immune response against it.

Improved Stability: PEGylation can protect biomolecules from proteolytic degradation.

These relationships are summarized in the logical diagram below.
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Figure 3. Logical flow of PEGylation benefits.

Application in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, m-PEG16-SH serves as a critical linker connecting a potent cytotoxic

drug to a tumor-targeting monoclonal antibody. The PEG component helps to improve the

overall solubility and stability of the ADC, while the specific length allows for fine-tuning of the

drug-antibody ratio and release characteristics. The thiol group facilitates site-specific

conjugation to the antibody, often through engineered cysteine residues, leading to a more

homogeneous and effective therapeutic agent.

Conclusion
m-PEG16-SH represents a highly refined tool in the field of bioconjugation and drug delivery.

Its well-defined structure, stemming from the evolution of heterobifunctional PEG linkers,

provides researchers with a reliable and versatile component for advanced therapeutic design.

The specific reactivity of its terminal thiol group enables precise and stable conjugation, while

the 16-unit PEG chain imparts crucial pharmacokinetic benefits. From fundamental protein

labeling to the sophisticated architecture of antibody-drug conjugates, m-PEG16-SH continues
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to be an essential building block in the development of next-generation biologics and

nanomedicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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